2-[(3-Fluorophenyl)methoxy]benzotrifluoride
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Overview
Description
2-[(3-Fluorophenyl)methoxy]benzotrifluoride is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a trifluoromethyl group attached to a benzene ring, which is further connected to a methoxy group and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Fluorophenyl)methoxy]benzotrifluoride can be achieved through several methods. One common approach involves the reaction of 3-fluorophenol with benzotrifluoride in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction is typically carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. For instance, the use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Fluorophenyl)methoxy]benzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one of the fluorine atoms.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield hydroquinones.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzotrifluorides, while oxidation and reduction reactions can produce quinones and hydroquinones, respectively .
Scientific Research Applications
2-[(3-Fluorophenyl)methoxy]benzotrifluoride has several scientific research applications, including:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory and anticancer properties.
Agrochemicals: The compound is used in the development of herbicides and pesticides due to its ability to disrupt specific biological pathways in pests.
Materials Science: It is employed in the synthesis of advanced materials, such as fluorinated polymers and coatings, which exhibit enhanced chemical resistance and stability.
Mechanism of Action
The mechanism of action of 2-[(3-Fluorophenyl)methoxy]benzotrifluoride involves its interaction with specific molecular targets and pathways. For instance, in pharmaceuticals, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. In agrochemicals, it can interfere with essential biological processes in pests, resulting in their elimination. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: A simpler compound with a trifluoromethyl group attached to a benzene ring.
(Trifluoromethoxy)benzene: Contains a trifluoromethoxy group attached to a benzene ring.
3-Fluorobenzotrifluoride: Similar structure but lacks the methoxy group.
Uniqueness
2-[(3-Fluorophenyl)methoxy]benzotrifluoride is unique due to the presence of both a trifluoromethyl group and a methoxy group, which confer distinct chemical properties. These functional groups enhance the compound’s reactivity and stability, making it suitable for various applications in pharmaceuticals, agrochemicals, and materials science .
Properties
IUPAC Name |
1-fluoro-3-[[2-(trifluoromethyl)phenoxy]methyl]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O/c15-11-5-3-4-10(8-11)9-19-13-7-2-1-6-12(13)14(16,17)18/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOWYNOYPSVLHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)OCC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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